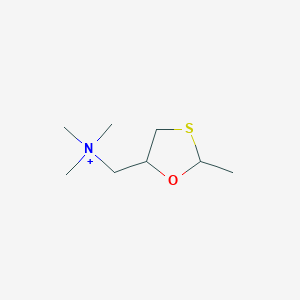
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug delivery systems, and materials science. This compound is also known as Tetramethylammonium thioglycolate and is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of Tetramethylammonium thioglycolate is not well understood. However, it is believed to act as a nucleophile and a reducing agent in organic reactions. It can also form complexes with metal ions, which can catalyze various reactions.
Biochemical and Physiological Effects
Tetramethylammonium thioglycolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and has been used as a stabilizer in various formulations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetramethylammonium thioglycolate is its ease of synthesis and high purity. It is also a cost-effective alternative to other commonly used reagents. However, its limited solubility in organic solvents and water can be a limitation in some experiments.
Orientations Futures
There are several future directions for the research on Tetramethylammonium thioglycolate. One potential application is in the development of drug delivery systems. The compound can be used as a stabilizer for various drugs and can improve their solubility and bioavailability. It can also be used as a catalyst in various organic reactions, including polymerization reactions. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Tetramethylammonium thioglycolate is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive alternative to other commonly used reagents. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Tetramethylammonium thioglycolate involves the reaction of tetramethylammonium hydroxide with thioglycolic acid. The reaction is carried out in an aqueous solution, and the product is obtained through filtration and subsequent recrystallization. This method is cost-effective, scalable, and yields high purity products.
Applications De Recherche Scientifique
Tetramethylammonium thioglycolate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a catalyst in organic reactions, including esterification, amidation, and Michael addition reactions.
Propriétés
Numéro CAS |
103314-75-6 |
|---|---|
Nom du produit |
1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- |
Formule moléculaire |
C8H18NOS+ |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |
InChI |
InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
Clé InChI |
NZAMMJKYTYHSHN-UHFFFAOYSA-N |
SMILES |
CC1OC(CS1)C[N+](C)(C)C |
SMILES canonique |
CC1OC(CS1)C[N+](C)(C)C |
Synonymes |
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



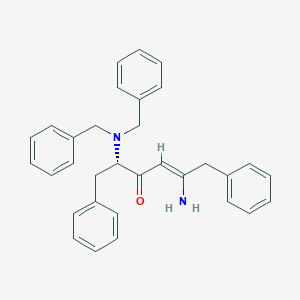

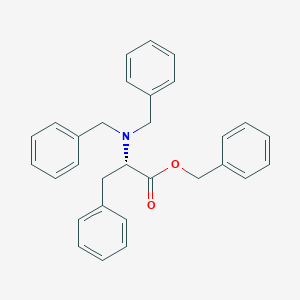
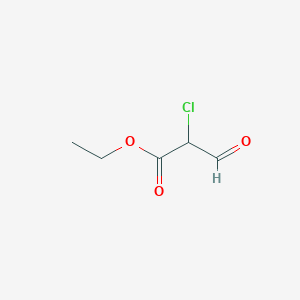
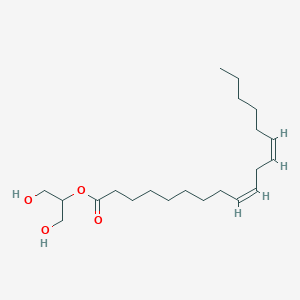
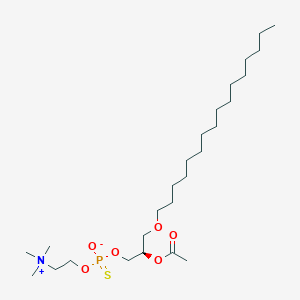
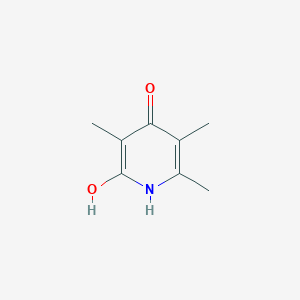
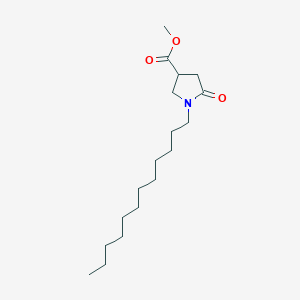
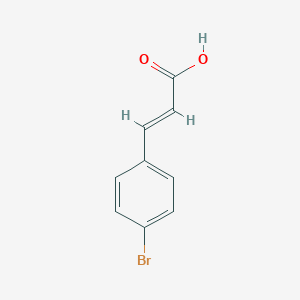
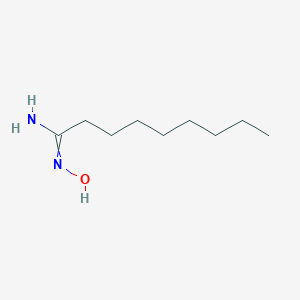
![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)


